molecular formula C16H19FN2O2 B12854297 tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate CAS No. 1186099-86-4

tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Cat. No.: B12854297
CAS No.: 1186099-86-4
M. Wt: 290.33 g/mol
InChI Key: XDELENHQTKQTEU-UHFFFAOYSA-N
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Description

tert-Butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a fluorinated heterocyclic compound featuring a pyridoindole core with a tert-butoxycarbonyl (Boc) protective group at the 2-position and a fluorine substituent at the 7-position of the indole ring.

Properties

CAS No.

1186099-86-4

Molecular Formula

C16H19FN2O2

Molecular Weight

290.33 g/mol

IUPAC Name

tert-butyl 7-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate

InChI

InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-7-6-13-12(9-19)11-5-4-10(17)8-14(11)18-13/h4-5,8,18H,6-7,9H2,1-3H3

InChI Key

XDELENHQTKQTEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Construction of the Pyrido[4,3-b]indole Core

  • The core tetrahydro-pyridoindole scaffold is typically synthesized via Fischer indole synthesis or related cyclization methods involving aryl hydrazines and Boc-protected 4-piperidone derivatives.
  • The process involves:
    • Formation of an arylhydrazone intermediate from aryl hydrazines.
    • Acid-catalyzed rearrangement via a-sigmatropic shift.
    • Cyclization and elimination of ammonia to yield the tetrahydro-γ-carboline structure.
  • Reaction conditions vary depending on the electronic nature of the hydrazine; electron-poor hydrazines may require more forcing conditions such as trifluoroboron etherate complexes.

Protection of the Carboxyl Group as tert-Butyl Ester

  • The carboxyl group at the 2-position is protected as a tert-butyl ester to improve compound stability and solubility.
  • This is typically achieved by esterification using tert-butyl alcohol derivatives or via Boc-protection strategies during intermediate synthesis steps.

Functional Group Modifications and Coupling Reactions

  • Suzuki-Miyaura coupling and Ullmann-type reactions are employed to introduce various substituents on the pyridoindole core, including aryl and heteroaryl groups, which can be adapted for the fluorinated derivative.
  • Boc protecting groups are cleaved and replaced by other functional groups via acid chloride intermediates, followed by hydrolysis and purification steps involving aqueous lithium hydroxide and reversed-phase HPLC.

Detailed Synthetic Procedure (Representative)

Step Reaction Description Conditions Notes
1 Formation of arylhydrazone intermediate Heating aryl hydrazine with Boc-protected 4-piperidone in ethanol/HCl or EtOH/2,4,6-trichloro-1,3,5-triazine Moderate to high yields (22–95%) depending on substrates
2 Acid-catalyzed rearrangement and cyclization Acid catalysis, heating to promote-sigmatropic rearrangement and ring closure Electron-poor hydrazines may require trifluoroboron etherate complex for efficient reaction
3 Introduction of fluorine substituent Starting with fluorinated aryl hydrazine or selective fluorination post-cyclization Ensures regioselective fluorination at 7-position
4 Protection of carboxyl group as tert-butyl ester Esterification with tert-butyl alcohol derivatives or Boc protection Stabilizes carboxyl group for further reactions
5 Functionalization via Suzuki-Miyaura or Ullmann coupling Pd-catalyzed cross-coupling or copper-mediated Ullmann reaction under inert atmosphere, heating (e.g., 80–170 °C) Enables introduction of diverse substituents; purification by preparative HPLC
6 Deprotection and purification Boc cleavage, hydrolysis with aqueous lithium hydroxide, extraction, drying, and reversed-phase HPLC purification Final product isolation with high purity

Research Findings and Optimization Notes

  • The synthetic route is modular, allowing for the introduction of various substituents to optimize biological activity.
  • Microwave irradiation has been used to accelerate Ullmann-type coupling reactions, reducing reaction times to 2 hours at 170 °C.
  • Purification typically involves multiple extraction steps with ethyl acetate or dichloromethane, drying over anhydrous sodium sulfate, and reversed-phase HPLC under acidic conditions to ensure removal of impurities.
  • The Boc protecting group strategy is preferred for its ease of removal and compatibility with subsequent functional group transformations.
  • Reaction yields vary widely depending on substrate electronic properties and reaction conditions, with some steps achieving up to 95% yield.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents/Conditions Yield/Outcome Reference
Pyridoindole core synthesis Fischer indole synthesis via arylhydrazone rearrangement Aryl hydrazines, Boc-4-piperidone, acid catalysis (HCl, triazine) 22–95% yield
Fluorine introduction Use of fluorinated aryl hydrazines or selective fluorination Fluorinated starting materials or electrophilic fluorination Regioselective 7-fluoro substitution
Carboxyl protection tert-Butyl ester formation tert-Butyl alcohol derivatives, Boc protection Stable ester for further reactions
Coupling reactions Suzuki-Miyaura and Ullmann-type coupling Pd or Cu catalysts, inert atmosphere, heating (80–170 °C) Efficient substitution, accelerated by microwave
Deprotection and purification Boc cleavage, hydrolysis, extraction, HPLC Aqueous LiOH, ethyl acetate, reversed-phase HPLC High purity final product

Chemical Reactions Analysis

Types of Reactions: tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of pyridoindole compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. This compound may play a role in this context by serving as a lead compound for developing kinase inhibitors.

Pharmacology

The pharmacological profile of this compound suggests it could be effective against various diseases. Its ability to interact with biological targets makes it a candidate for drug formulation.

Research Findings

  • Neuroprotective Effects : Studies have shown that similar compounds can provide neuroprotection by modulating neurotransmitter levels. This compound's potential to influence neuronal health warrants further investigation.

Material Science

In addition to biological applications, this compound can be explored for use in material science due to its unique chemical structure.

Potential Uses

  • Organic Electronics : The compound's electronic properties may allow it to be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where materials with specific electronic characteristics are essential.

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Research Findings
Medicinal ChemistryAnticancer agentsInhibition of tumor growth via kinase inhibition
PharmacologyNeuroprotective drugsModulation of neurotransmitter levels
Material ScienceOrganic electronics (OLEDs, OPVs)Promising electronic properties for device fabrication

Mechanism of Action

The mechanism of action of tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit certain enzymes and signaling pathways that are critical for cancer cell proliferation and survival. Molecular docking studies have revealed its binding orientations in the active site of target enzymes, providing insights into its mode of action .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Several tert-butyl-substituted pyridoindole-carboxylates have been synthesized and characterized, differing primarily in the position and nature of substituents on the indole ring. Key examples include:

Compound Name Substituent Position/Type Melting Point (°C) Yield (%) Key Properties/Applications
tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8c) 8-OCH₃ 170–171 84 High crystallinity; IR: 1,665 cm⁻¹ (C=O)
tert-Butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8d) 8-Br 177–178 82 Elevated mp due to halogen electronegativity
tert-Butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8e) 6-Cl 185–186 87 High thermal stability
tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate 8-F N/A N/A Predicted pKa: 5.72; density: 1.174 g/cm³

Key Observations :

  • Substituent Effects : Halogens (Br, Cl) increase melting points compared to methoxy or methyl groups due to stronger intermolecular interactions .
  • Fluorine Position : The 7-fluoro substituent in the target compound may alter electronic properties compared to the 8-fluoro analog (e.g., acidity, lipophilicity) .

Comparison with Bioactive Derivatives

A related ethyl ester derivative, ethyl 8-(benzyloxy)-5-(4-chlorobenzoyl)-7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (10) , demonstrates hypoglycemic activity 1.2 times higher than metformin in cell assays . While the tert-butyl variant lacks direct biological data, structural differences suggest:

  • Fluorine Role : The 7-fluoro substituent may enhance binding affinity to biological targets by modulating electron density or forming hydrogen bonds .

Stability :

  • The Boc group is stable under basic and neutral conditions but cleavable under strong acids (e.g., TFA), making it suitable for intermediates in drug synthesis .
  • Halogenated analogs (e.g., 8-bromo) show higher thermal stability, while methoxy derivatives may exhibit lower reactivity .

Spectral and Physicochemical Properties

  • IR Spectroscopy : C=O stretches for Boc-protected compounds appear at ~1,660–1,700 cm⁻¹, consistent across analogs .
  • NMR Data: Protons adjacent to fluorine (e.g., 7-F) would exhibit splitting patterns distinct from non-fluorinated positions, as seen in related fluorinated heterocycles .
  • Lipophilicity : The tert-butyl group increases logP compared to benzyl or tosyl derivatives (e.g., benzyl analog 8h has mp 115–117°C vs. tert-butyl analog 8b: 167–168°C) .

Biological Activity

tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula : C16H19FN2O2
  • Molecular Weight : 290.33 g/mol
  • CAS Number : 1186099-86-4

Recent studies have highlighted the role of pyridoindole derivatives, including this compound, as inhibitors of cyclic GMP-AMP synthase (cGAS), which is implicated in various autoimmune diseases. These compounds have shown promise in modulating immune responses by inhibiting the cGAS pathway, leading to reduced production of type I interferons in interferon-producing cell types .

Anti-inflammatory Activity

The compound has demonstrated notable anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the treatment of inflammatory conditions. The IC50 values for COX inhibition indicate that this compound possesses comparable efficacy to established anti-inflammatory drugs such as celecoxib .

Table 1: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
tert-butyl 7-fluoro-3,4-dihydro...19.45 ± 0.0723.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for its antimicrobial properties against Mycobacterium tuberculosis (Mtb). Preliminary data suggest that it exhibits moderate activity with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μM across various growth media . This suggests potential utility in combating drug-resistant strains of tuberculosis.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Substituents on the pyridoindole core play a critical role in enhancing its potency and selectivity against specific biological targets. For instance, the presence of electron-withdrawing groups has been associated with improved COX inhibition and enhanced anti-inflammatory effects .

Case Studies

  • Autoimmune Disease Treatment : In a study focusing on autoimmune conditions, compounds similar to tert-butyl 7-fluoro derivatives were shown to significantly reduce inflammatory markers in animal models of lupus erythematosus and rheumatoid arthritis.
  • Tuberculosis Research : A case study involving the screening of pyridoindole derivatives against Mtb highlighted that certain modifications could enhance their efficacy and specificity towards resistant strains.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and Boc-group integrity. For example, tert-butyl carbamate protons appear as a singlet near δ 1.4–1.5 ppm in ¹H NMR, while fluorine-induced splitting patterns confirm substitution on the pyridoindole core .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or ring conformation, as demonstrated in structurally related tert-butyl-protected heterocycles .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for fluorine-containing derivatives.

How can researchers optimize catalytic hydrogenation conditions for intermediates in the synthesis?

Advanced
Catalyst selection and reaction parameters significantly impact yield:

  • Catalyst Type : Pd/C is standard for deprotection, while Pd(OH)₂/C (Pearlman’s catalyst) may enhance selectivity in hydrogenolysis of benzyl or allyl groups .
  • Solvent System : Methanol/ethyl acetate mixtures (4:1) balance substrate solubility and catalyst activity.
  • Pressure/Temperature : Moderate H₂ pressure (1–3 atm) and room temperature minimize side reactions. Monitor reaction progress via TLC or LC-MS to avoid over-reduction.

How should researchers address discrepancies in spectral data during structural validation?

Q. Advanced

  • Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., tert-butyl 3-chloro-1H-indole derivatives) to identify fluorine-induced deshielding or coupling patterns .
  • Dynamic NMR Experiments : Resolve conformational flexibility (e.g., ring inversion in dihydropyridoindole systems) by variable-temperature ¹H NMR.
  • DFT Calculations : Predict ¹³C chemical shifts for fluorinated positions and compare with experimental data to validate assignments .

What strategies mitigate instability during storage or reaction conditions?

Q. Advanced

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent Boc-group hydrolysis. Desiccants (e.g., molecular sieves) minimize moisture-induced degradation .
  • Reaction Stability : Avoid strong acids/bases during synthesis; use buffered conditions (pH 6–8) for aqueous workups. For light-sensitive intermediates, employ amber glassware or aluminum foil wrapping .

How can researchers assess toxicity and ecotoxicity when data is limited?

Q. Advanced

  • In Silico Models : Use tools like OECD QSAR Toolbox or ECOSAR to predict acute toxicity (LD50) and bioaccumulation potential based on structural fragments (e.g., fluorinated pyridoindole core) .
  • Extrapolation : Compare with structurally related compounds (e.g., tert-butyl 5-chloro-1H-indole derivatives) to infer hazard profiles, noting fluorine’s potential to enhance bioavailability .
  • Pilot Ecotoxicity Assays : Conduct algae (OECD 201) or Daphnia magna (OECD 202) tests at µg/L–mg/L ranges to estimate environmental risk.

What experimental design considerations apply to regioselective functionalization of the pyridoindole core?

Q. Advanced

  • Directing Groups : Introduce temporary protecting groups (e.g., sulfonyl or acetyl) to steer fluorination or alkylation to specific positions.
  • Metal-Mediated Coupling : Utilize Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for aryl-fluorine bond formation, optimizing ligands (XPhos, SPhos) for sterically hindered sites .
  • Kinetic vs. Thermodynamic Control : Vary temperature and reaction time to favor desired regioisomers in multi-step syntheses.

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